rac-1-Linoleoyl-3-linolenoyl-propanetriol
Overview
Description
rac-1-Linoleoyl-3-linolenoyl-propanetriol is a diacylglycerol compound that contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position . This compound is found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from Candida antarctica . It is known for its role as an endogenous metabolite and is used primarily in scientific research .
Mechanism of Action
Target of Action
Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position
Biochemical Pathways
This compound has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-1-Linoleoyl-3-linolenoyl-propanetriol can be synthesized through lipase-catalyzed glycerolysis of olive oil using immobilized lipase B from Candida antarctica . This method involves the enzymatic breakdown of triglycerides in olive oil to form diacylglycerols, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the enzymatic glycerolysis approach using immobilized lipase B is a scalable method that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
rac-1-Linoleoyl-3-linolenoyl-propanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl group in the compound allows for substitution reactions, where other functional groups can replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: More saturated diacylglycerols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
rac-1-Linoleoyl-3-linolenoyl-propanetriol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Linoleoyl-2-linolenoyl-glycerol: Another diacylglycerol with similar fatty acid composition but different positional isomers.
1-Stearoyl-2-arachidonoyl-glycerol: Contains different fatty acids but shares the diacylglycerol backbone.
Uniqueness
rac-1-Linoleoyl-3-linolenoyl-propanetriol is unique due to its specific fatty acid composition and the positions of linoleic acid and α-linolenic acid on the glycerol backbone. This unique structure contributes to its distinct biological and chemical properties .
Properties
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMDWAJHPKTH-LOYOHVQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857936 | |
Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126374-41-2 | |
Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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